molecular formula C22H32O5 B13812203 (8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol

(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol

Cat. No.: B13812203
M. Wt: 376.5 g/mol
InChI Key: XXXVHIQGIYOGRK-SKVGKWAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in proteomics research and has a molecular formula of C22H32O5 and a molecular weight of 376.49 .

Preparation Methods

The synthesis of 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol involves several steps, starting from estradiol. The hydroxyl groups at positions 3 and 17beta are protected using methoxymethyl groups. The reaction conditions typically involve the use of solvents like chloroform, dichloromethane, and ethyl acetate, and the reactions are carried out at low temperatures, often around -20°C .

Chemical Reactions Analysis

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol can undergo various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the expression of estrogen-responsive genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha and beta, and the pathways involved include the estrogen signaling pathway .

Comparison with Similar Compounds

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol is unique due to its specific methoxymethyl protection at the hydroxyl groups. Similar compounds include:

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol

InChI

InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16-,18-,21+,22+/m1/s1

InChI Key

XXXVHIQGIYOGRK-SKVGKWAASA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)O)OCOC

Canonical SMILES

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC

Origin of Product

United States

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